2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene is a chemical compound with the molecular formula C29H40Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions, as well as two 2-ethylhexyl groups at the 9 position. This compound is commonly used in the field of materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs) .
Scientific Research Applications
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene has several applications in scientific research:
Organic Semiconductors: It is used as a building block in the synthesis of organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Light-Emitting Diodes (LEDs): The compound is employed in the fabrication of polymer light-emitting diodes (PLEDs) due to its excellent photophysical properties.
Materials Science: It serves as a precursor for the synthesis of various functional materials with applications in optoelectronics and nanotechnology.
Mechanism of Action
Target of Action
It is generally used as an intermediate in the synthesis of light-emitting polymers .
Mode of Action
As an intermediate, it likely interacts with other compounds during the synthesis process to form the desired polymer .
Result of Action
As an intermediate in polymer synthesis, its primary role is likely in the formation of the final polymer structure .
Action Environment
The action, efficacy, and stability of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-ethylhexyl)fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually require refluxing the mixture to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under basic conditions (e.g., potassium carbonate in water or ethanol).
Major Products
Substitution Products: Depending on the nucleophile, various substituted fluorenes can be obtained.
Coupling Products: Biaryl compounds with extended π-conjugation are typically formed, which are useful in organic electronics.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dioctylfluorene
- 2,7-Dibromo-9,9-diphenylfluorene
- 2,7-Dibromo-9,9-bis(4-hexylphenyl)fluorene
Uniqueness
Compared to its analogs, 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene offers a unique combination of solubility, processability, and electronic properties. The 2-ethylhexyl groups provide steric hindrance, reducing aggregation and enhancing the performance of the resulting materials in optoelectronic applications .
Properties
IUPAC Name |
2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUZOZAKDVRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
188201-16-3 | |
Record name | 9H-Fluorene, 2,7-dibromo-9,9-bis(2-ethylhexyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188201-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10401165 | |
Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188200-93-3 | |
Record name | 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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